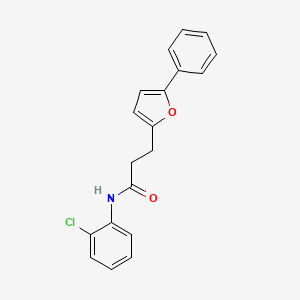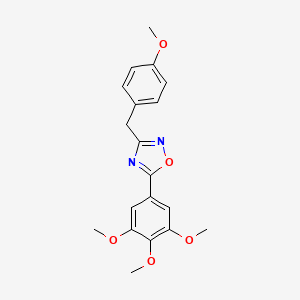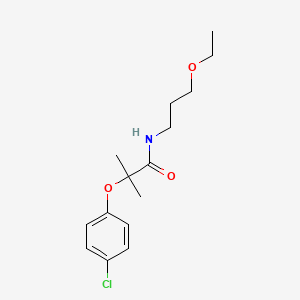![molecular formula C16H15NO4 B14941334 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941334.png)
4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system that includes a dioxin, pyrrolo, and quinoline moiety, making it a subject of study for its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide followed by reaction with dimethyl acetylenedicarboxylate (DMAD) yields the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted quinoline and pyrrolo derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its effects involves interaction with specific molecular targets. For instance, its derivatives can inhibit blood coagulation factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots . The compound’s structure allows it to interact with various enzymes and receptors, influencing biological pathways related to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound shares a similar core structure and exhibits similar biological activities.
4-Hydroxy-2-quinolones: These compounds have a quinoline moiety and are known for their pharmaceutical applications.
Uniqueness
What sets 4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione apart is its fused ring system that combines multiple heterocyclic structures, providing a unique scaffold for developing new therapeutic agents and materials with specific properties.
Eigenschaften
Molekularformel |
C16H15NO4 |
|---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
10,12,12-trimethyl-3,6-dioxa-13-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),8,10-tetraene-14,15-dione |
InChI |
InChI=1S/C16H15NO4/c1-8-7-16(2,3)17-12-9(8)6-10-14(21-5-4-20-10)11(12)13(18)15(17)19/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
IVZBEBRIQACSOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N2C3=C(C4=C(C=C13)OCCO4)C(=O)C2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B14941251.png)
![N-(4-ethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14941252.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-methyl-N-[(oxolan-2-YL)methyl]butanamide](/img/structure/B14941260.png)



![3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B14941276.png)
![1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one](/img/structure/B14941292.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941302.png)
![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(2-methyl-3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14941307.png)

![2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14941316.png)
![[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14941317.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B14941327.png)
